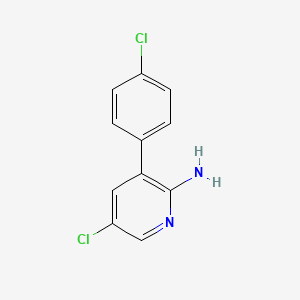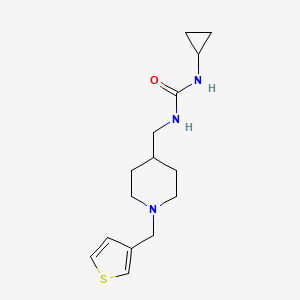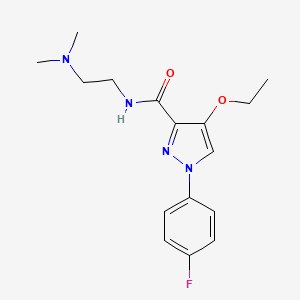![molecular formula C10H10ClFN2O2 B2704433 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-26-5](/img/structure/B2704433.png)
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one ring substituted with a 5-chloro-3-fluoropyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-lactams or amino acids.
Introduction of the 5-Chloro-3-fluoropyridin-2-yl Group: This step involves the reaction of the pyrrolidin-2-one ring with 5-chloro-3-fluoropyridin-2-ylmethanol under suitable conditions to form the desired compound. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the C-O bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, potentially modifying the pyrrolidin-2-one ring or the pyridine substituent.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Applications De Recherche Scientifique
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-fluoropyridin-2-ylmethanol: A precursor in the synthesis of the target compound.
5-Chloro-2,3,6-trifluoropyridine: Another fluorinated pyridine derivative with similar reactivity.
2-Chloro-5-fluoropyrimidine: A structurally related compound used in various chemical syntheses.
Uniqueness
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to the combination of its pyrrolidin-2-one ring and the 5-chloro-3-fluoropyridin-2-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
5-[(5-chloro-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSIHAJLNIBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2704356.png)

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2704362.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
